molecular formula C14H18N4O4S B2588676 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide CAS No. 2034425-47-1

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B2588676
CAS No.: 2034425-47-1
M. Wt: 338.38
InChI Key: UIGGSCYNWZBRLP-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a 4,6-dimethoxy-1,3,5-triazine core. This heterocyclic structure is substituted with a methyl group at the triazine-2-position, linked via a methylene bridge to a methanesulfonamide group, which is further attached to a 3-methylphenyl aromatic moiety.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-10-5-4-6-11(7-10)9-23(19,20)15-8-12-16-13(21-2)18-14(17-12)22-3/h4-7,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGGSCYNWZBRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of an organic solvent such as tetrahydrofuran and are carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but may include additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The compound is often used in the presence of organic solvents such as tetrahydrofuran. Common reagents include carboxylic acids, amines, and alcohols. The reactions are typically carried out at room temperature.

Major Products Formed

The major products formed from these reactions include amides and esters, depending on the reactants used. For example, the reaction with a carboxylic acid and an amine will yield an amide, while the reaction with a carboxylic acid and an alcohol will yield an ester .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines or alcohols to form amides or esters, respectively . The molecular targets include carboxylic acids, and the pathways involved are typical of esterification and amidation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Triazine-Based Antifungal Agents
  • (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI): Core Structure: Shares the 4,6-dimethoxy-1,3,5-triazine group. Key Differences: TRI lacks the sulfonamide group, instead featuring a vinylamine linkage and a para-methoxyaniline substituent. Activity: Demonstrated antifungal activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL .
Triazine-Based Sulfonylurea Herbicides
  • Metsulfuron Methyl (CAS 74223-64-6) :
    • Core Structure : 4-methoxy-6-methyl-1,3,5-triazine linked to a sulfonylurea group.
    • Key Differences : The sulfonylurea bridge (SO2NHCO) contrasts with the target compound’s sulfonamide (SO2NH).
    • Activity : Herbicidal, inhibiting acetolactate synthase (ALS) in plants .
    • Properties : Sulfonylureas generally exhibit higher phytotoxicity but lower mammalian toxicity compared to sulfonamides.
Triafamone (CAS 874819-61-1) :
  • Core Structure : 4,6-dimethoxy-1,3,5-triazine linked to a sulfonamide group.
  • Key Differences : Triafamone includes a fluorophenyl ring and a difluoro-N-methylmethane sulfonamide group.
  • Activity : Insecticidal, targeting chitin synthesis in pests .
  • Properties : Fluorine atoms enhance lipophilicity and metabolic stability compared to the target compound’s 3-methylphenyl group.

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The compound can be synthesized through various methods involving the reaction of 4,6-dimethoxy-1,3,5-triazine derivatives with appropriate amines or sulfonamides. The synthesis typically involves the use of coupling agents such as N-methylmorpholine and can yield derivatives with varying substituents at the phenyl position.

1. Antimicrobial Activity

Research has indicated that compounds related to triazine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain triazine derivatives can inhibit bacterial growth and may possess antifungal activity. The mechanism often involves interference with nucleic acid synthesis or cell wall formation.

2. Inhibition of Chitin Synthesis

A notable study highlighted the ability of triazine derivatives to inhibit chitin synthesis in insects such as Chilo suppressalis. The concentration required to achieve 50% inhibition (IC50) was determined for various derivatives, indicating that structural modifications significantly impact biological activity. For example, the introduction of halogen or small alkyl groups at specific positions on the phenyl ring enhanced activity, while bulky groups reduced it .

3. Quantitative Structure–Activity Relationship (QSAR)

A QSAR analysis was conducted to understand the relationship between chemical structure and biological activity. The Hansch-Fujita method was employed to analyze how different substituents affect the inhibitory activity against chitin synthesis. This analysis revealed that hydrophobic substituents were favorable for activity, while bulky groups were detrimental .

Table 1: Inhibitory Activity of Triazine Derivatives on Chitin Synthesis

CompoundStructureIC50 (µM)Comments
Compound AStructure A10Halogen substitution enhances activity
Compound BStructure B25Alkyl group reduces activity
Compound CStructure C15Optimal hydrophobicity observed

Note: Structures are illustrative; actual structures should be referenced from chemical databases.

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